2-Fluorobutane

Beschreibung

Significance of Fluorinated Alkanes in Chemical Research

Fluorinated alkanes, a cornerstone of organofluorine chemistry, hold significant importance across diverse scientific fields, including pharmaceuticals, materials science, and agrochemicals. numberanalytics.com The introduction of fluorine into an organic molecule can dramatically alter its physical and chemical properties. tandfonline.com Key effects include increased metabolic stability, enhanced lipophilicity, and modified bioavailability, which are highly desirable in drug development. numberanalytics.comtandfonline.com For instance, fluorinated anesthetics like isoflurane (B1672236) and sevoflurane (B116992) exhibit improved safety profiles over their non-fluorinated counterparts. numberanalytics.com In materials science, the unique properties of fluorinated alkanes are leveraged to create advanced materials such as non-stick coatings and fluoropolymers with high thermal stability and chemical resistance. numberanalytics.com Semifluorinated alkanes are also under investigation as potential drug carriers and for oxygen delivery applications. nih.gov The carbon-fluorine bond's strength and polarity are central to the unique reactivity and utility of these compounds. evitachem.com

Overview of Research Trajectories for 2-Fluorobutane

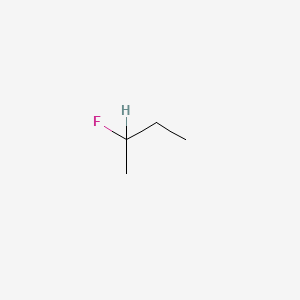

This compound (CH₃CHFCH₂CH₃), a chiral fluorinated alkane, serves as a valuable model system in several areas of chemical research. smolecule.comnih.gov Its structure, featuring a fluorine atom on the second carbon of the butane (B89635) chain, makes it an important subject for studies in stereochemistry and conformational analysis. smolecule.com Research on this compound often focuses on its synthesis, including the development of stereoselective methods to access its (R) and (S) enantiomers. smolecule.comdoubtnut.com Spectroscopic and computational studies have been crucial in understanding its conformational preferences, particularly the interplay of steric and stereoelectronic effects like the gauche effect. nih.gov Furthermore, this compound is utilized as a substrate in mechanistic studies to investigate the reactivity of the C-F bond in reactions such as nucleophilic substitution and elimination. These fundamental investigations provide insights that can be applied to the synthesis and understanding of more complex fluorinated molecules. guidechem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHWZHXLJJPXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957315 | |

| Record name | 2-Fluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-01-3 | |

| Record name | Butane, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for 2 Fluorobutane

Nucleophilic Fluorination Routes for 2-Fluorobutane Synthesis

Nucleophilic fluorination stands as the most common approach for synthesizing this compound. This involves the displacement of a suitable leaving group at the C-2 position of a butane (B89635) derivative by a fluoride (B91410) ion. The efficacy of these reactions depends heavily on the choice of the fluoride source, the nature of the leaving group, and the reaction conditions.

Halogen exchange, or the Finkelstein reaction and its variants like the Swarts reaction, is a cornerstone of organofluorine synthesis. allrounder.aiucla.edu This methodology involves substituting a halogen atom, typically chlorine or bromine, with fluorine. The synthesis of this compound via this route starts with a 2-halobutane precursor.

The reaction is typically performed by treating 2-bromobutane (B33332) or 2-chlorobutane (B165301) with a metal fluoride salt. The choice of the fluorinating agent is critical; common reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), or heavy metal fluorides such as silver fluoride (AgF). google.comaskfilo.com The reaction's success is often dictated by the solubility of the metal fluoride and the lattice energy of the resulting metal halide by-product, which can drive the equilibrium forward. allrounder.ai For instance, using sodium iodide in acetone (B3395972) is effective for iodination because the resulting sodium chloride or bromide precipitates, but for fluorination, different solvent and catalyst systems, such as phase-transfer catalysts, are often necessary to enhance the nucleophilicity of the fluoride ion.

Table 1: Halogen Exchange Reactions for this compound Synthesis

| Precursor | Fluorinating Agent | Typical Conditions | Reference(s) |

|---|---|---|---|

| 2-Bromobutane | Potassium Fluoride (KF) | Phase-transfer catalysis | |

| 2-Chlorobutane | Cesium Fluoride (CsF) | Aprotic polar solvent | google.com |

A highly effective and common strategy for preparing this compound involves the dehydroxyfluorination of 2-butanol (B46777). This approach requires the conversion of the hydroxyl group, a poor leaving group, into a species that is easily displaced by a fluoride nucleophile.

One pathway involves a two-step process: the alcohol is first converted into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group. Subsequent treatment with a fluoride source, such as potassium fluoride, yields this compound via an SN2 reaction. vanderbilt.edu

Alternatively, direct conversion can be achieved using specialized fluorinating agents. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues can stereospecifically substitute a hydroxyl group with fluorine. tcichemicals.com Other reported methods include the use of N,N-diethylaminohexafluoropropane or a poly(hydrogen fluoride) pyridine (B92270) complex. google.com A patented industrial method describes the reaction of 2-butanol with methanesulfonyl fluoride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, followed by distillation to collect the this compound product. chemicalbook.com

Table 2: Fluorination of 2-Butanol to Synthesize this compound

| Reagent(s) | Key Features | Reference(s) |

|---|---|---|

| Methanesulfonyl Fluoride, DBU | Industrial scale; reaction at 60–100°C. | chemicalbook.com |

| Poly(hydrogen fluoride) pyridine complex | Direct fluorination of the alcohol. | google.com |

| N,N-Diethylaminohexafluoropropane | Prepared from hexafluoropropene (B89477) and diethylamine. | google.com |

The this compound molecule possesses a chiral center at the C-2 position, meaning it exists as two non-superimposable mirror images: (R)-2-fluorobutane and (S)-2-fluorobutane. smolecule.comdoubtnut.com The synthesis of a single enantiomer (enantioselective synthesis) is a significant challenge in modern chemistry.

Assigning priority to the groups attached to the chiral C-2 carbon according to Cahn-Ingold-Prelog (CIP) rules gives the following order: (1) Fluorine, (2) Ethyl group, (3) Methyl group, and (4) Hydrogen. doubtnut.com This framework is essential for defining the stereochemistry of the product from an enantioselective reaction.

While general methods for enantioselective fluorination are advancing, such as those using chiral phase-transfer catalysts or organocatalytic fluorocyclization, specific, high-yield applications for the direct synthesis of enantiopure this compound are not extensively documented in introductory literature. organic-chemistry.orgacs.org The principles, however, are well-established. For example, an enantioselective synthesis could proceed from an enantiopure precursor, such as (R)- or (S)-2-butanol. The use of a fluorinating agent that proceeds with a known stereochemical outcome (e.g., inversion of configuration via an SN2 mechanism) would translate the chirality of the starting material to the product. tcichemicals.com Diastereoselective fluorination strategies have also been developed for more complex systems, such as N-tert-butanesulfinyl imidates, which can be used to prepare synthetically useful chiral fluoro-amines. acs.org

Fluorination of Oxygenated Precursors

Synthesis of Substituted this compound Derivatives

The this compound framework can be further modified to introduce additional functional groups, leading to a range of substituted derivatives. These derivatives are valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com

Additional halogen atoms can be introduced onto the this compound backbone through various synthetic routes. The resulting dihalogenated butanes are versatile building blocks.

One prominent example is the synthesis of 1-bromo-2-fluorobutane (B1330374). This compound can be prepared via several methods:

Direct Halogenation : this compound can undergo radical-initiated halogenation with bromine. This reaction requires careful control of conditions to ensure selective bromination, as electronic and steric effects from the existing fluorine atom will influence the regioselectivity of the reaction.

From an Oxygenated Precursor : A common route involves the reaction of 1-bromo-2-butanol (B1268025) with a fluorinating agent like hydrogen fluoride. In this case, the hydroxyl group is substituted with a fluorine atom, a process that can be more selective than direct radical halogenation. smolecule.com

Another context where halogenation is relevant is in the purification of this compound. Crude this compound often contains butene impurities. These can be removed by treating the mixture with a brominating agent such as N-bromosuccinimide (NBS), which reacts with the butenes to form higher-boiling brominated compounds that can be separated by distillation. google.com

Once a substituted this compound derivative is synthesized, its functional groups can be further transformed. vanderbilt.eduimperial.ac.uk These interconversions allow for the construction of diverse molecular architectures while retaining the core this compound structure.

Using 1-bromo-2-fluorobutane as a representative substrate, several functional group interconversions are possible:

Nucleophilic Substitution : The bromine atom at the C-1 position is a good leaving group and can be readily displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of groups such as hydroxides, cyanides, or azides. smolecule.com

Elimination : In the presence of a strong, non-nucleophilic base like potassium tert-butoxide, 1-bromo-2-fluorobutane can undergo an E2 elimination reaction to form fluoro-substituted butenes.

Reduction : The bromo group can be selectively removed using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield this compound.

These transformations demonstrate the utility of halogenated this compound derivatives as versatile intermediates in organic synthesis. smolecule.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 1-Bromo-2-butanol |

| 1-Bromo-2-fluorobutane |

| (R)-2-fluorobutane |

| (S)-2-fluorobutane |

| 2-Bromobutane |

| 2-Butanol |

| 2-Chlorobutane |

| This compound |

| Bromine |

| Cesium Fluoride |

| Diethylaminosulfur trifluoride (DAST) |

| Hydrogen Fluoride |

| Lithium aluminum hydride |

| Methanesulfonyl Fluoride |

| N,N-diethylaminohexafluoropropane |

| N-Bromosuccinimide (NBS) |

| Poly(hydrogen fluoride) pyridine complex |

| Potassium Fluoride |

| Potassium tert-butoxide |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 Fluorobutane

Nucleophilic Substitution Reactions of 2-Fluorobutane

Nucleophilic substitution reactions of this compound involve the replacement of the fluorine atom, a competent leaving group, by a nucleophile. These transformations can proceed through different mechanistic pathways, primarily the S({N})1 and S({N})2 mechanisms.

S({N})1 and S({N})2 Pathways in Solution and Gas Phase

The S({N})1 (substitution nucleophilic unimolecular) and S({N})2 (substitution nucleophilic bimolecular) pathways represent two distinct mechanisms for nucleophilic substitution.

The S({N})2 mechanism is a single-step process where the nucleophile attacks the carbon atom bonded to the fluorine from the side opposite to the leaving group. savemyexams.com This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center. The rate of an S({N})2 reaction is dependent on the concentrations of both the this compound and the nucleophile. wikipedia.orgvanderbilt.edu This pathway is generally favored for primary and less sterically hindered secondary alkyl halides. wikipedia.org

In contrast, the S({N})1 mechanism is a two-step process. savemyexams.com The first and rate-determining step involves the spontaneous dissociation of the C-F bond to form a carbocation intermediate. savemyexams.comlibretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. chemguide.co.uk Because the nucleophile can attack the planar carbocation from either side, a mixture of stereoisomers (racemization) can be expected if the carbon atom is chiral. The rate of an S({N})1 reaction depends only on the concentration of the this compound. savemyexams.com This pathway is favored for tertiary, allylic, and benzylic alkyl halides due to the stability of the corresponding carbocations. lumenlearning.comlibretexts.org

In the gas phase , theoretical studies on the reactions of this compound with various nucleophiles have provided insights into the intrinsic reactivity without solvent effects. acs.orgnih.gov These studies help to understand the fundamental interactions between the substrate and the nucleophile.

In solution , the solvent plays a crucial role in determining the reaction pathway. scribd.com The choice of solvent can stabilize or destabilize the transition states and intermediates of both S({N})1 and S({N})2 reactions, thereby influencing the dominant mechanism.

Elimination Reactions Forming Butenes

Alongside substitution, this compound readily undergoes elimination reactions to form butene isomers. These reactions are often in competition with substitution and are promoted by the action of a base.

E1, E2, and E1cb Mechanisms and Competing Pathways

Elimination reactions of this compound can proceed through three primary mechanisms: E1, E2, and E1cb.

The E1 (elimination unimolecular) mechanism is a two-step process that is analogous to the S(_{N})1 mechanism. libretexts.orglibretexts.org It begins with the formation of a carbocation intermediate, which is the rate-determining step. libretexts.org A weak base then removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org E1 reactions are favored by weak bases and polar protic solvents. libretexts.org

The E2 (elimination bimolecular) mechanism is a concerted, one-step process where the base removes a proton from a β-carbon at the same time as the leaving group departs. libretexts.orgvedantu.com This mechanism requires a specific anti-periplanar arrangement of the proton and the leaving group. chemistrysteps.com The rate of an E2 reaction is dependent on the concentrations of both the this compound and the base. vedantu.com Strong bases favor the E2 pathway. vedantu.compressbooks.pub

The E1cb (elimination unimolecular conjugate base) mechanism is a two-step process that is favored when the leaving group is poor (like fluoride) and a strong base is used. stackexchange.comdoubtnut.commasterorganicchemistry.com The first step is the deprotonation of a β-carbon to form a carbanion intermediate. stackexchange.commasterorganicchemistry.com The stability of this carbanion is a key factor. stackexchange.com In the second, slower step, the leaving group departs, resulting in the formation of the alkene. doubtnut.com Reactions of this compound with strong bases like alcoholic potassium hydroxide (B78521) (KOH) or potassium amide (KNH₂) are suggested to proceed via the E1cb mechanism. doubtnut.comdoubtnut.com

The competition between these elimination pathways, as well as with substitution reactions, is influenced by the reaction conditions. For example, the use of a strong, non-nucleophilic base will favor elimination over substitution. libretexts.orglibretexts.org

Regioselectivity in Elimination: Zaitsev vs. Hoffmann Product Formation

When this compound undergoes elimination, two constitutional isomers of butene can be formed: but-1-ene and but-2-ene. The regioselectivity of this reaction is described by two empirical rules: Zaitsev's rule and Hofmann's rule.

Zaitsev's rule predicts that the major product will be the more substituted, and therefore more stable, alkene. libretexts.orgchemistrysteps.com In the case of this compound, this would be but-2-ene. This rule is generally followed in E1 and many E2 reactions. orgoreview.comiitk.ac.in

Hofmann's rule , on the other hand, predicts the formation of the less substituted alkene as the major product. vedantu.commasterorganicchemistry.com For this compound, this would be but-1-ene. The Hofmann product is often favored when there is significant steric hindrance in the transition state leading to the Zaitsev product, which can be caused by a bulky base or a bulky leaving group. orgoreview.commasterorganicchemistry.com Due to the poor leaving group nature of fluoride (B91410) and the tendency to proceed through an E1cb mechanism, the elimination of this compound often follows the Hofmann rule, yielding but-1-ene as the major product. vedantu.comstackexchange.comdoubtnut.com This is because the E1cb mechanism proceeds via a carbanion intermediate, and a primary carbanion (leading to but-1-ene) is more stable than a secondary carbanion (leading to but-2-ene). stackexchange.comquora.com

Theoretical studies examining the reaction of this compound with various bases in the gas phase suggest that the regiochemistry is closely related to the nature of the transition state along the E2 spectrum. acs.orgnih.gov Reactions with more E1cb-like character favor the formation of the least-substituted alkene (Hofmann product). acs.orgnih.gov

Table 2: Regioselectivity in the Elimination of this compound

| Rule | Predicted Major Product | Favored By |

|---|---|---|

| Zaitsev's Rule | But-2-ene (more substituted) libretexts.org | E1 and some E2 mechanisms, small bases orgoreview.com |

| Hofmann's Rule | But-1-ene (less substituted) vedantu.com | E1cb mechanism, bulky bases, poor leaving groups stackexchange.commasterorganicchemistry.com |

Stereoselectivity of Alkene Products (E/Z Isomerism)

The formation of but-2-ene from the elimination of this compound can result in two geometric isomers: (E)-but-2-ene (trans) and (Z)-but-2-ene (cis). chemguide.co.uk The stereoselectivity of the reaction determines the relative amounts of these isomers produced.

E2 reactions are stereoselective, often favoring the formation of the more stable trans (E) isomer. chemistrysteps.comiitk.ac.in This preference is due to the lower energy of the transition state leading to the trans product, which minimizes steric interactions. iitk.ac.in The requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group in the E2 mechanism plays a crucial role in determining the stereochemical outcome. chemistrysteps.com

In the case of this compound, gas-phase studies have shown that the stereochemistry (E vs. Z) is less sensitive to the specific nucleophile used compared to the regioselectivity. acs.orgebi.ac.uk However, long-range interactions in some systems can influence the preference for the Z isomer. acs.org The formation of both cis- and trans-but-2-ene is possible, and the exact ratio depends on the specific reaction conditions. chemguide.co.ukmrcolechemistry.co.uk

Advanced Mechanistic Investigations

Advanced studies into the reaction mechanisms of this compound provide a deeper understanding of its reactivity. These investigations often employ sophisticated techniques to probe the fleeting transition states of its reactions, revealing subtle details that govern reaction pathways and rates.

Kinetic Isotope Effects in this compound Reactions

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org This phenomenon arises primarily from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger, has a lower vibrational frequency, and requires more energy to break. libretexts.org

Kinetic isotope effects are categorized as either primary or secondary:

Primary KIEs are observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For C-H bond cleavage, replacing hydrogen (¹H) with deuterium (B1214612) (²H or D) can lead to a significant primary KIE (kH/kD), often in the range of 1 to 8. libretexts.org A large kH/kD value is indicative of C-H bond breaking in the rate-limiting step, a hallmark of mechanisms like the E2 elimination. princeton.edu

Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically much smaller than primary KIEs but provide valuable information about changes in hybridization or steric environment at the transition state. wikipedia.orgnih.gov For example, secondary KIEs are useful in distinguishing between SN1 and SN2 reactions. wikipedia.org

In the context of this compound, KIE studies are crucial for distinguishing between competing elimination pathways, such as E2 and E1cb. acs.org For an E2 reaction, which involves the concerted removal of a proton and the fluoride leaving group, a significant primary KIE is expected when a β-hydrogen is replaced by deuterium. The magnitude of this effect can provide insight into the nature of the E2 transition state. princeton.edu

Table 1: Illustrative Kinetic Isotope Effects (KIEs) in Elimination Reactions

| Reaction Type | Isotopic Substitution | Bond Broken in RDS? | Expected kH/kD | Mechanistic Insight |

|---|---|---|---|---|

| E2 Elimination | β-Hydrogen replaced by Deuterium | Yes (C-H/D bond) | > 2 (typically 3-8) | Confirms C-H bond cleavage in the rate-determining step. princeton.edu |

| E1 Elimination | β-Hydrogen replaced by Deuterium | No (C-H/D bond) | ~1.0 - 1.2 | C-X bond breaks first; C-H bond cleavage occurs in a later, fast step. princeton.edu |

| SN1 Reaction | α-Hydrogen replaced by Deuterium | No (α C-H/D bond) | Normal (~1.1-1.25) | Indicates rehybridization from sp³ to sp² at the α-carbon in the transition state. wikipedia.org |

| SN2 Reaction | α-Hydrogen replaced by Deuterium | No (α C-H/D bond) | Inverse or near unity (~0.95-1.05) | Reflects a more sterically crowded sp²-like transition state. wikipedia.org |

This table provides theoretical and typical values to illustrate how KIEs are used for mechanistic analysis. Specific experimental values for this compound would depend on the exact reaction conditions.

Transition State Analysis for Reactivity Prediction

Transition state theory provides a framework for understanding reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate separating reactants from products. quantumatk.com The geometry and energy of this transient species are paramount in determining the reaction's feasibility and pathway. For reactions of this compound, analyzing the transition state helps predict whether substitution or elimination will occur and through which specific mechanism (e.g., SN1, SN2, E1, E2). acs.org

Computational methods, such as ab initio molecular dynamics simulations, are used to model the transition state geometries for reactions like the E2 elimination of this compound. acs.org This analysis can reveal the degree of C-H and C-F bond breaking and the geometry of the [A···H···B]‡ arrangement in the transition state. princeton.edu According to the Hammond postulate, the structure of the transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. princeton.edu

For instance, in the base-induced elimination of this compound, transition state analysis can distinguish between a synchronous E2 pathway and a stepwise E1cb pathway, which involves a carbanion intermediate. The analysis also helps to infer the geometry of the elimination, such as whether it proceeds via an anti-periplanar or syn-periplanar arrangement of the departing hydrogen and fluorine atoms. By calculating the energy barriers for these different pathways, researchers can predict the major product and the conditions required to favor a specific outcome. quantumatk.com The combination of experimental KIE data with theoretical transition state analysis provides a powerful, synergistic approach to fully characterize the reaction mechanisms of this compound. nih.govacs.org

C-F Bond Functionalization and Cross-Coupling Methodologies for Alkyl Fluorides

The carbon-fluorine (C-F) bond is the strongest single covalent bond that carbon can form, with a bond dissociation energy exceeding 100 kcal/mol. nih.gov This exceptional stability makes alkyl fluorides, including this compound, kinetically inert and challenging substrates for chemical transformations. nih.gov However, the abundance of organofluorine compounds in pharmaceuticals, agrochemicals, and materials has spurred the development of novel synthetic methods to functionalize the C(sp³)–F bond. nih.govresearchgate.net

Recent breakthroughs have focused on chemodivergent strategies that can activate the C-F bond to generate either nucleophilic or electrophilic intermediates. nih.govresearchgate.net This allows for a wide range of transformations that were previously difficult to achieve. One approach involves reductive C(sp³)–F bond activation, which enables the use of alkyl fluorides as pronucleophilic starting materials for reactions such as Mannich, Michael, and aldol (B89426) additions. researchgate.net

A particularly effective strategy for C-F bond functionalization is the use of highly fluorophilic Lewis acids, such as organoaluminum compounds. researchgate.netacs.org These methods exploit the high stability of the aluminum-fluorine (Al-F) bond as a thermodynamic driving force. researchgate.netacs.org Remarkably, this approach demonstrates exceptional chemoselectivity, allowing for the activation of a C(sp³)–F bond even in the presence of less thermodynamically stable C-Cl, C-Br, or C-I bonds. acs.org This represents a reversal of traditional reactivity patterns in organometallic cross-coupling. acs.org These reactions can be conducted at low temperatures and tolerate a broad array of functional groups, making them highly versatile for complex molecule synthesis. researchgate.net

Furthermore, transition-metal-free methodologies have been developed for C-F bond functionalization. springernature.com One such system uses a combination of a silylboronate reagent and a strong base to mediate the cross-coupling of organic fluorides with amines, achieving a defluoroamination reaction under mild conditions. springernature.com These advanced methodologies are applicable to unactivated primary, secondary (like this compound), and tertiary alkyl fluorides, significantly expanding their utility as versatile building blocks in organic synthesis. nih.govacs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Fluorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Fluorobutane Research

NMR spectroscopy is a cornerstone technique for the characterization of this compound, offering detailed information about its molecular structure through the analysis of different nuclei.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the carbon skeleton and the placement of the fluorine atom in this compound.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the fluorine atom (the CHF group) exhibit complex splitting patterns due to coupling with both neighboring protons and the fluorine atom. thermofisher.com The signal for the proton on C2 is a multiplet centered around 4.35 ppm. chemicalbook.com The methyl protons at C1 and C4, and the methylene (B1212753) protons at C3 also show characteristic multiplets with chemical shifts of approximately 1.17 ppm (C1), 0.88 ppm (C4), and 1.73 ppm (C3). chemicalbook.com

The ¹³C NMR spectrum provides clear evidence for the four distinct carbon environments in the this compound molecule. docbrown.info The carbon atom bonded to fluorine (C2) is significantly deshielded and appears at the lowest field. The chemical shifts are influenced by the electronegativity of the fluorine atom, with the effect diminishing with distance. docbrown.info

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | C1 (CH₃) | 1.17 | Doublet of Quartets |

| ¹H | C2 (CHF) | 4.35 | Multiplet |

| ¹H | C3 (CH₂) | 1.73 | Multiplet |

| ¹H | C4 (CH₃) | 0.88 | Triplet |

| ¹³C | C1 | ~20-30 | - |

| ¹³C | C2 | ~85-95 | - |

| ¹³C | C3 | ~30-40 | - |

| ¹³C | C4 | ~10-15 | - |

Note: Specific ¹³C chemical shift values can vary slightly based on the solvent and reference standard used. The provided ranges are typical for similar structures.

¹⁹F NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. wikipedia.org For this compound, the ¹⁹F NMR spectrum shows a multiplet due to coupling with adjacent protons. The chemical shift for the fluorine atom in this compound is approximately -173 ppm relative to CFCl₃. chemicalbook.com The large chemical shift range in ¹⁹F NMR makes it an excellent tool for identifying and differentiating between various fluorinated compounds. wikipedia.org The coupling constants between fluorine and protons (J-coupling) provide valuable structural information. thermofisher.comhuji.ac.il Geminal ¹H-¹⁹F coupling constants (²JHF) can be as large as 50 Hz, while vicinal couplings (³JHF) are also significant. thermofisher.comwikipedia.org

Multi-dimensional NMR Techniques for Complex Studies

For a more in-depth analysis of complex molecules like this compound, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. wikipedia.org

A ¹H-¹H COSY experiment would reveal the coupling network between protons, showing correlations between the protons on C2 and those on C1 and C3. libretexts.org This helps to definitively assign the proton signals.

Vibrational Spectroscopy: Infrared and Raman Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound and identifying its different conformational isomers. nih.gov

Assignment of Vibrational Modes and Conformer Identification

This compound exists as three stable conformers: Me-trans, F-trans, and H-trans. nih.gov The infrared spectra of this compound have been recorded in gaseous, liquid, and solid phases, and the Raman spectrum has been recorded for the liquid phase. nih.gov By studying the spectra at various temperatures, researchers can identify the vibrational modes associated with each conformer. nih.gov For instance, certain absorption bands in the IR spectrum will change in relative intensity as the temperature changes, allowing for the determination of the enthalpy differences between the conformers. nih.gov

Studies have shown that the Me-trans conformer is the most stable form. nih.gov At room temperature, the approximate distribution is 50% Me-trans, 31% F-trans, and 19% H-trans. nih.gov A complete vibrational assignment has been proposed for the most stable Me-trans conformer, and many of the fundamental vibrations for the other two conformers have also been identified. nih.gov

Table 2: Selected Vibrational Frequencies for the Me-trans Conformer of this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C-F Stretch | ~1100-1150 |

| CH₃ Rock | ~950-1000 |

| C-C Stretch | ~800-900 |

| Skeletal Bends | ~300-500 |

Note: These are approximate frequency ranges. Precise values are determined from detailed spectral analysis and theoretical calculations. nih.govumich.edu

Correlation with Theoretical Vibrational Frequencies

To support the experimental vibrational assignments, ab initio and Density Functional Theory (DFT) calculations are used to predict the vibrational frequencies of the different conformers of this compound. nih.govresearchgate.net These theoretical calculations provide a set of predicted frequencies and intensities that can be compared with the experimental IR and Raman spectra. nih.gov

The equilibrium geometries and total energies of the three conformers have been determined using methods like the Møller-Plesset perturbation theory (MP2) with various basis sets. nih.gov The calculated force constants, infrared intensities, and Raman activities from these computations are crucial for making a definitive vibrational assignment for each conformer. nih.govresearchgate.net Generally, there is a good correlation between the theoretically predicted vibrational frequencies and the experimentally observed ones, although the calculated frequencies are often scaled to better match the experimental data. nist.govuni-muenchen.de This combined experimental and theoretical approach provides a robust and detailed understanding of the vibrational properties of this compound. nih.gov

Mass Spectrometry for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for the molecular characterization and purity assessment of this compound. It provides detailed information about the mass-to-charge ratio (m/z) of ionized molecules, enabling the determination of molecular weight and elemental composition. When coupled with separation techniques like gas chromatography, its power is significantly enhanced, allowing for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govthermofisher.com This method is particularly well-suited for the analysis of volatile compounds like this compound, allowing for the separation of complex mixtures and the identification and quantification of individual components. thermofisher.com

In the context of this compound, GC-MS is frequently employed to assess the purity of a sample and to identify any impurities or byproducts from synthesis. For instance, in the synthesis of this compound, related C4 fluoride (B91410) compounds such as 1-fluorobutane (B1294920) and 2-fluoro-2-methylpropane may be present as impurities. researchgate.net GC-MS can effectively separate these isomers and other potential contaminants, such as unreacted starting materials or solvent residues. The gas chromatograph separates the components of the mixture based on their different retention times as they pass through the column, after which the mass spectrometer detects and helps identify each separated component. nist.gov

The mass spectrum of this compound obtained from GC-MS serves as a molecular fingerprint, displaying a unique fragmentation pattern that can be used for its definitive identification. Researchers can compare the retention times and mass spectra of a sample to those of authenticated standards to confirm the presence and purity of this compound.

A study focused on the analysis of C4 fluoride compounds in alkylation materials utilized GC-MS to confirm the presence of these compounds. researchgate.net While the study ultimately found that only 2-fluoro-2-methylpropane was present in their specific samples, it highlights the methodology's applicability for analyzing mixtures containing this compound. researchgate.net The technique's ability to separate and identify components in a mixture makes it a cornerstone for quality control in the production and use of this compound. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of this compound. Unlike low-resolution mass spectrometry which provides nominal mass (integer mass), HRMS can measure the mass of a molecule with very high accuracy, typically to four or more decimal places. algimed.cominnovareacademics.in This precision allows for the unambiguous determination of the elemental composition of a compound by distinguishing it from other compounds that may have the same nominal mass. nih.gov

For this compound (C₄H₉F), the theoretical exact mass can be calculated with high precision. The ability of HRMS to measure the mass-to-charge ratio with low mass error (often less than 5 ppm) provides a high degree of confidence in the identification of the compound. nih.gov This is particularly valuable for confirming the identity of synthesized this compound and for distinguishing it from potential isomeric impurities or other compounds with the same nominal molecular weight. researchgate.net

The enhanced resolution of HRMS instruments also allows for the generation of distinct fragmentation patterns, which further aids in structural elucidation and confirmation. innovareacademics.in By providing accurate mass measurements for both the parent ion and its fragment ions, HRMS offers a powerful method for the structural characterization of this compound. algimed.com

Table 1: Comparison of Nominal Mass and Exact Mass for Selected C4 Compounds

| Compound | Molecular Formula | Nominal Mass (u) | Monoisotopic Mass (Da) |

| This compound | C₄H₉F | 76 | 76.0692 |

| Butanol | C₄H₁₀O | 74 | 74.0732 |

| Butene | C₄H₈ | 56 | 56.0626 |

This table illustrates how HRMS can distinguish between compounds with different elemental compositions that might have similar nominal masses.

Time-Resolved Mass Spectrometry in Gas-Phase Reactions

Time-resolved mass spectrometry is a sophisticated technique used to study the dynamics of chemical reactions in the gas phase. This methodology is particularly relevant for investigating the unimolecular decomposition pathways of energized molecules like this compound. By coupling techniques such as pulsed-laser photolysis with time-resolved mass spectrometry, researchers can monitor the formation and decay of reaction intermediates and products on very short timescales. researchgate.net

In a typical experiment, this compound molecules can be energized to a specific internal energy level, often through chemical activation or photoexcitation. The subsequent unimolecular reactions, such as decomposition or isomerization, are then tracked in real-time by the mass spectrometer. This allows for the determination of reaction rate constants and the elucidation of reaction mechanisms. nih.gov

Key experimental considerations for studying the gas-phase reactions of this compound using this technique include precise control over temperature and pressure. Low-pressure conditions are often employed to ensure that the observed reactions are primarily unimolecular and not influenced by intermolecular collisions. These studies provide fundamental insights into the intrinsic reactivity and energy landscape of the this compound molecule. The data obtained from time-resolved mass spectrometry experiments can be used to validate and refine theoretical models of reaction dynamics.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound, especially when dealing with mixtures or assessing purity. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase. libretexts.orgadvancechemjournal.com

Gas Chromatography (GC) for Purity and Isomer Separation

Gas Chromatography (GC) is a primary analytical technique for assessing the purity of this compound and for separating it from its isomers. researchgate.net The principle of GC separation is based on the differential distribution of volatile compounds between a gaseous mobile phase (carrier gas) and a stationary phase within a column. shimadzu.de Compounds with different physical and chemical properties, such as boiling point and polarity, will travel through the column at different rates, leading to their separation. libretexts.org

For this compound, GC is crucial for separating it from its structural isomer, 1-fluorobutane, and other related C4 compounds that may be present as impurities from the synthesis process. researchgate.net The choice of the GC column's stationary phase is critical for achieving good separation. Different stationary phases will exhibit varying affinities for the different isomers, influencing their retention times. For instance, a study on the analysis of C4 fluoride compounds utilized a combination of OV-225 and SE-54 columns connected in series to achieve the desired separation. researchgate.net

The purity of a this compound sample can be determined by analyzing the resulting chromatogram. libretexts.org A pure sample should ideally show a single, sharp peak, while the presence of impurities will be indicated by additional peaks. libretexts.org The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis. However, it is important to note that co-elution can occur, where two different compounds have very similar retention times and appear as a single peak. libretexts.org Therefore, coupling GC with a detector like a mass spectrometer (GC-MS) provides more definitive identification. libretexts.org

Table 2: Example of GC Parameters for C4 Fluoride Compound Analysis

| Parameter | Value |

| Column | OV-225 (50 m x 0.25 mm i.d. x 0.25 µm) and SE-54 (44 m x 0.22 mm i.d. x 0.25 µm) in series researchgate.net |

| Detector | Flame Ionization Detector (FID) researchgate.net |

| Carrier Gas | Helium or Nitrogen thermofisher.comshimadzu.de |

| Injector Temperature | Typically set above the boiling point of the analytes |

| Oven Temperature Program | Optimized to achieve separation of isomers |

This table provides an example of typical GC conditions that could be adapted for the analysis of this compound.

Advanced Liquid Chromatography Techniques (e.g., HPLC, UPLC) for Complex Samples

While gas chromatography is the standard for volatile compounds like this compound, advanced liquid chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for analyzing complex samples, particularly those containing non-volatile or thermally sensitive compounds. libretexts.orgaustinpublishinggroup.com In the context of this compound, these techniques might be employed in specialized research applications, for example, in studying its reactions or interactions in a liquid matrix where reaction products may be less volatile.

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.comresearchgate.net The choice of stationary and mobile phases determines the separation mechanism, which can be normal-phase, reversed-phase, ion-exchange, or size-exclusion. advancechemjournal.com

UPLC is a more recent advancement that utilizes columns with smaller particle sizes (typically less than 2 µm) and operates at higher pressures than conventional HPLC. tsijournals.comijsrtjournal.com This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. austinpublishinggroup.com The increased efficiency of UPLC allows for better separation of complex mixtures and the detection of trace-level components. ijsrtjournal.com

Although direct analysis of the highly volatile this compound by HPLC or UPLC is uncommon, these techniques would be invaluable for analyzing derivatives of this compound or products from its reactions that are amenable to liquid chromatography. For instance, if this compound were used in a synthetic reaction to produce a larger, less volatile molecule, HPLC or UPLC would be the methods of choice for monitoring the reaction progress and purifying the product. nih.govnih.gov

Table 3: Comparison of HPLC and UPLC

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm tsijournals.com |

| Pressure | 500 - 5000 psi libretexts.org | Up to 15,000 psi (1030 bar) |

| Analysis Time | Longer | Shorter austinpublishinggroup.com |

| Resolution | Good | Higher ijsrtjournal.com |

| Sensitivity | Standard | Enhanced ijsrtjournal.com |

| Solvent Consumption | Higher | Lower tsijournals.com |

This table highlights the key differences and advantages of UPLC over traditional HPLC.

Computational and Quantum Chemical Investigations of 2 Fluorobutane

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry used to solve the electronic structure of molecules. unram.ac.idscirp.org These calculations provide fundamental insights into the geometric and energetic properties of 2-fluorobutane. The stability of a molecule's structure can be analyzed from the total electronic energy calculated by these methods. unram.ac.id

The electronic structure of this compound is fundamentally influenced by the high electronegativity of the fluorine atom, which induces significant polarization in the carbon-fluorine (C-F) bond. beilstein-journals.org Computational methods are employed to determine the equilibrium geometries and total energies of its different conformers.

Studies have identified three stable conformers of this compound, distinguished by the dihedral angle around the central C-C bond: Me-trans, F-trans, and H-trans. nih.govresearchgate.net Ab initio calculations, with full electron correlation by the Møller-Plesset perturbation method to the second order (MP2), have been used to determine the energies of these conformers. nih.gov For example, using the MP2/6-31G(d) basis set, the Me-trans conformer is identified as the most stable (lowest energy) form. nih.gov

The relative energies determine the population of each conformer at a given temperature. At ambient temperature, the estimated distribution is approximately 50% Me-trans, 31% F-trans, and 19% H-trans. nih.gov

Computational methods are crucial for predicting and interpreting the spectroscopic data of this compound. By calculating properties like vibrational frequencies, infrared intensities, and Raman activities, a complete vibrational assignment can be proposed for the different conformers. nih.govnih.gov These calculations are often performed using methods like MP2 with basis sets such as 6-31G(d). nih.gov

The enthalpy differences between the conformers have been determined both experimentally through variable temperature infrared spectroscopy and computationally. nih.gov Ab initio calculations have established the energy differences between the stable forms.

| Conformer Comparison | Experimental Enthalpy Difference (kJ/mol) | Calculated Enthalpy Difference (kJ/mol) |

|---|---|---|

| F-trans vs. Me-trans | 1.21 ± 0.12 | - |

| H-trans vs. Me-trans | 2.49 ± 0.25 | - |

Furthermore, quantum chemical methods can calculate zero-point vibrational (ZPV) contributions to nuclear shielding constants, which are important for interpreting NMR spectra. For this compound, the ZPV contribution to the fluorine shielding has been calculated to be a significant 34.78 ppm, a value that cannot be neglected when comparing calculated and experimental chemical shifts.

Electronic Structure and Energetic Calculations

Molecular Dynamics and Conformational Search Algorithms

For flexible acyclic molecules like this compound, identifying all relevant low-energy conformations is critical for understanding its properties. frontiersin.org Molecular dynamics (MD) simulations and conformational search algorithms are computational techniques designed for this purpose. unipd.it

MD simulations model the movement of atoms over time, allowing for the exploration of a molecule's potential energy surface. This can reveal how solvent interactions influence conformational stability. Conformational search algorithms systematically or stochastically explore the torsional space of a molecule to locate energy minima. frontiersin.org A common approach combines a systematic search based on chemical knowledge with a stochastic (Monte Carlo) search to ensure a comprehensive exploration of the conformational landscape. frontiersin.org These algorithms often start with low-level electronic structure calculations (like Hartree-Fock) to efficiently generate an initial set of conformers, which are then refined with higher-level calculations. frontiersin.org The resulting data from extensive MD simulations can be organized using fast conformational clustering workflows to identify distinct and stable conformational states. uni-konstanz.de

Stereoelectronic Effects and Fluorine's Influence on Molecular Properties

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms, significantly influencing molecular conformation and reactivity. wikipedia.org In this compound, the primary stereoelectronic influence comes from the highly polarized C-F bond. beilstein-journals.org

The interaction between bonding and anti-bonding orbitals (hyperconjugation) plays a key role. Specifically, the gauche effect, a stabilizing interaction (e.g., σ(C–H) → σ*(C–F)) that favors a gauche conformation over an anti one, is a well-known stereoelectronic phenomenon in fluorinated compounds. wikipedia.orgnih.gov The preference for the Me-trans, F-trans, and H-trans conformers in this compound arises from a complex interplay of these stereoelectronic interactions and classic steric effects. The strong dipole moment of the C-F bond also leads to significant dipole-dipole interactions that influence conformational preferences. beilstein-journals.org These effects can be transmitted through the molecular structure, influencing reactivity at other sites. rsc.org

Computational Kinetics and Atmospheric Lifetime Modeling

Computational methods can be used to estimate the reaction rates of this compound with atmospheric species, such as the hydroxyl radical (•OH), which is crucial for determining its atmospheric lifetime. The atmospheric lifetime is the time required for the concentration of a substance to decrease by a factor of 1/e (about 63%). colorado.edu

This modeling involves several steps:

Reaction Pathway Identification: Using quantum mechanical calculations (like DFT or CCSD(T)), the potential energy surfaces for reactions with atmospheric oxidants are mapped out. rsc.org

Rate Constant Calculation: Transition state theory, often in conjunction with methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, is used to calculate temperature- and pressure-dependent rate constants for the identified reaction channels. rsc.org

While specific atmospheric lifetime modeling for this compound is not widely published, the methodology is well-established for other fluorinated compounds. rsc.orgcopernicus.org Recently, machine learning models based on electronic and geometric features calculated via DFT have emerged as a promising approach to rapidly estimate the atmospheric lifetime and global warming potential of thousands of molecules. nih.gov

Role of 2 Fluorobutane in Advanced Chemical Synthesis and Material Science Research

2-Fluorobutane as a Synthetic Building Block

As a foundational unit in organic synthesis, this compound provides a straightforward entry point to more elaborate fluorinated structures. smolecule.com Its defined stereocenter and the specific reactivity of the carbon-fluorine bond allow chemists to employ it in a variety of synthetic transformations. smolecule.com

Precursor for Complex Fluorinated Organic Compounds

This compound is utilized as a starting material or intermediate for the synthesis of more complex fluorinated organic compounds. The presence of the fluorine atom influences the molecule's reactivity, primarily in nucleophilic substitution and elimination reactions. smolecule.com In nucleophilic substitution, the fluorine atom can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups. smolecule.com Elimination reactions, often promoted by a strong base, lead to the formation of alkenes like but-1-ene and but-2-ene. smolecule.com

The compound's role as a precursor is highlighted in various synthetic methodologies. For instance, it can be produced from 2-butanol (B46777) using fluorinating agents, and it serves as a target product in methods developed for industrial-scale production of fluorinated alkanes. google.com Its application extends to the synthesis of specialty chemicals, where it acts as an intermediate. guidechem.com Research has also explored the synthesis of related building blocks, such as this compound-1,4-diol, which are valuable for creating molecules with specific fluorination patterns, like the "skipped" fluoro motif that has been shown to significantly reduce lipophilicity in molecules. soton.ac.uk

Table 1: Key Reactions Involving this compound as a Precursor

| Reaction Type | Reagents/Conditions | Products | Significance |

|---|---|---|---|

| Nucleophilic Substitution | Methoxide (B1231860) ions | Methoxy derivatives, Fluoroalkenes | Introduction of new functional groups. smolecule.com |

| Elimination (E2) | Strong base (e.g., KOH in alcohol) | But-1-ene, cis/trans-But-2-ene | Formation of unsaturated compounds. smolecule.com |

| Hydrogenation | Catalyst | this compound | Synthesis from unsaturated precursors like 2-fluorobutadiene. google.com |

Integration into Fluorinated Polymers and Surfactants Research

The unique properties of fluorinated compounds, such as high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics, make them ideal for advanced materials like polymers and surfactants. nih.gov this compound serves as a fundamental building block in the conceptual design and synthesis of these materials. smolecule.com While direct polymerization of this compound is not common, its derivatives are integral to creating fluorinated monomers.

Research into fluorinated surfactants, for example, explores various synthetic routes to create molecules with partially or fully fluorinated hydrophobic tails. nih.gov These surfactants exhibit superior performance in lowering surface and interfacial tension compared to their hydrocarbon counterparts. nih.gov The structural motif provided by this compound is relevant in the synthesis of fluorinated plasticizers and other polymer additives. The introduction of fluorine can significantly modify the properties of materials, and building blocks derived from this compound are part of the toolkit for developing these specialized chemicals. smolecule.com

Applications in Combinatorial Biosynthesis of Non-Natural Analogs

Combinatorial biosynthesis is a powerful technique that combines genes from different organisms or uses engineered biosynthetic pathways to create novel compounds. nih.gov This approach can be used to produce non-natural analogs of complex molecules by feeding synthetic, modified precursors to a microbial host.

In a notable example, the biosynthetic machinery of the bacterium Streptomyces pilosus was exploited to create new analogs of the siderophore desferrioxamine B (DFOB). The native pathway in S. pilosus uses 1,5-diaminopentane as a substrate. By supplementing the culture medium with synthetic diamine precursors, researchers successfully incorporated these non-natural units into the final product. One such precursor, 1,4-diamino-2-fluorobutane, was successfully integrated by the enzyme DesB, leading to the production of a fluorinated DFOB analog. researchgate.net This demonstrated the potential of using fluorinated building blocks like derivatives of this compound to generate novel, functionalized biomolecules with potentially altered properties for applications such as medical imaging. researchgate.net

Table 2: Precursor-Directed Biosynthesis of Desferrioxamine B (DFOB) Analogs in S. pilosus

| Precursor Substrate | Resulting Analog | Significance |

|---|---|---|

| 1,4-diaminobutane (DB) | DFOB analog 1 | Incorporation of a shorter-chain diamine. researchgate.net |

| 1,4-diamino-2E-butene (E-DBE) | DFOB analog 2 | Incorporation of an unsaturated diamine. researchgate.net |

| 1,4-diamino-2-fluorobutane (FDB) | Fluorinated DFOB analog | Successful enzymatic incorporation of a fluorinated building block. researchgate.net |

Use as a Reference Compound in Analytical Method Development

In analytical chemistry, the availability of pure reference compounds is crucial for the development and validation of reliable detection and quantification methods. This compound has been synthesized and used for this specific purpose.

In one study, a gas chromatography-flame ionization detection (GC/FID) method was developed to analyze C4 fluoride (B91410) compounds in industrial alkylation materials. researchgate.net To confirm the identity of potential components and to calibrate the instrumentation, 1-fluorobutane (B1294920), this compound, and 2-fluoro-2-methylpropane were synthesized for use as reference standards. researchgate.net These compounds were analyzed by GC/FID, gas chromatography/atomic emission detection (GC/AED), and gas chromatography/mass spectrometry (GC/MS). researchgate.net The use of synthesized this compound as a standard allowed for the calculation of calibration factors and the development of a quantitative analysis method with a defined detection limit for related compounds in real-world samples. researchgate.net Its role as a solvent and reference compound is also noted due to its physical properties, such as its boiling point and solubility profile. smolecule.com

Table 3: Analytical Application of this compound as a Reference Standard

| Analytical Technique | Purpose | Details of Application |

|---|---|---|

| GC/FID, GC/AED, GC/MS | Identification and Quantification | Synthesized this compound was used as a reference standard to confirm the presence of C4 fluoride compounds in alkylation materials and to develop a quantitative method. researchgate.net |

| GC/FID | Method Validation | Used to calculate calibration factors for C4 fluoride compounds. The developed method showed linearity with r = 0.992 in the concentration range of 156 - 700 µL/L. researchgate.net |

Environmental Transformation Pathways and Atmospheric Modeling of Fluorinated Butanes

Photolytic Degradation Pathways of Fluorinated Alkanes

Photolytic degradation refers to the breakdown of chemical compounds by the action of light. pharmaguideline.com For fluorinated alkanes, this process is particularly relevant in the atmosphere where they are exposed to solar radiation. The energy from photons, especially in the ultraviolet (UV) spectrum, can be sufficient to break chemical bonds.

The degradation of fluorinated alkanes in the atmosphere is primarily initiated by reaction with hydroxyl (OH) radicals, although direct photolysis can also occur, particularly for molecules with bonds that can absorb UV radiation. pharmaguideline.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, making fluoroalkanes resistant to degradation compared to their non-fluorinated counterparts. However, the presence of C-H bonds in hydrofluoroalkanes like 2-fluorobutane provides a site for reaction with OH radicals, which is typically the dominant atmospheric loss process.

Research into the unimolecular reactions of chemically activated this compound shows that the molecule can undergo elimination reactions to form butenes and hydrogen fluoride (B91410). acs.org While this research focuses on chemically activated molecules, it provides insight into potential decomposition pathways that could be relevant under atmospheric conditions. Pulsed-laser photolysis coupled with time-resolved mass spectrometry is a key experimental method for studying such gas-phase reactions and tracking the resulting decomposition pathways.

Factors that influence the rate of photolytic degradation include the presence of photosensitizing substances, the intensity and wavelength of light, and the specific chemical structure of the compound. pharmaguideline.com For instance, the introduction of carbonyl groups or unsaturated bonds into a molecule can increase its susceptibility to photolytic degradation. pharmaguideline.com

Microbial Degradation Studies and Metabolite Identification

The biodegradation of fluorinated organic compounds presents a significant challenge for microorganisms due to the high strength and polarity of the carbon-fluorine bond. nih.gov This stability often results in the environmental persistence of these compounds. nih.gov However, various microbes have demonstrated the ability to metabolize organofluorine molecules, typically through enzymatic action that cleaves the C-F bond.

While specific microbial degradation studies focused solely on this compound are not extensively documented in publicly available literature, research on analogous compounds provides insight into potential biochemical pathways. Microorganisms capable of degrading organic pollutants often employ enzymes like dioxygenases and hydrolases. nih.govresearchgate.net The degradation process generally involves two stages: an initial "upper pathway" where the original compound is transformed into a central intermediate, followed by a "lower pathway" where the intermediate's structure is cleaved and used by the microbe for biomass production. researchgate.net

Notable research on other fluorinated compounds includes:

Pseudomonas putida F1: This bacterium has been shown to catalyze the rapid defluorination of 2,2-difluoro-1,3-benzodioxole (B44384) (DFBD). The process is initiated by toluene (B28343) dioxygenase, which oxidizes DFBD to a dihydrodiol. This intermediate is unstable and decomposes, releasing fluoride ions and forming pyrogallol. nih.gov This demonstrates a powerful enzymatic mechanism for cleaving a difluorinated carbon center.

Streptomyces pilosus: In a different context, studies have shown that when this bacterium is supplied with 1,4-diamino-2-fluorobutane, it can incorporate the fluorinated molecule into its biosynthetic pathways. This indicates that some microorganisms possess the enzymatic machinery to recognize and process a fluorobutane skeleton.

The ability of microorganisms to degrade fluorinated compounds can be influenced by environmental conditions such as the presence of other carbon sources, oxygen levels, and pH. researchgate.net The table below summarizes findings from related microbial degradation studies.

| Organism/Enzyme System | Fluorinated Substrate | Key Finding |

| Pseudomonas putida F1 | 2,2-Difluoro-1,3-benzodioxole | Catalyzed rapid defluorination via toluene dioxygenase, producing fluoride ions and pyrogallol. nih.gov |

| Streptomyces pilosus | 1,4-Diamino-2-fluorobutane | Incorporated the fluorinated substrate into its biosynthetic pathways. |

Atmospheric Lifetime Modeling and Environmental Fate Prediction

The atmospheric lifetime of a fluorinated alkane is a critical parameter for determining its environmental impact, particularly its potential to act as a greenhouse gas. This lifetime is primarily governed by the rate of its reaction with hydroxyl (OH) radicals in the troposphere. nih.govgoogle.com Compounds that react slowly with OH radicals persist longer in the atmosphere, allowing them to contribute more significantly to global warming.

For hydrofluorocarbons (HFCs) like this compound, the primary atmospheric loss mechanism is the reaction:

C₄H₉F + OH → C₄H₈F• + H₂O

The rate constant (kₒₕ) for this reaction is the key determinant of the compound's atmospheric lifetime (τ), which can be estimated using the average global concentration of OH radicals. acs.org Quantitative structure-activity relationship (QSAR) models are computational tools used to predict these reaction rates and lifetimes when experimental data are unavailable.

While a specific, experimentally verified atmospheric lifetime for this compound is not readily cited, it is recognized as a greenhouse gas whose production and use may be subject to environmental regulations. lookchem.com The environmental fate of such compounds is also tied to their Global Warming Potential (GWP), a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂). ghgprotocol.org Fluorinated gases, including perfluorobutane (a related but fully fluorinated compound), can have GWP values thousands of times greater than CO₂. researchgate.netlegislation.govt.nz

The table below presents atmospheric lifetimes and GWP values for several related fluorinated compounds, providing context for the potential environmental profile of this compound.

| Compound | Chemical Formula | Atmospheric Lifetime (Years) | GWP (100-year time horizon) |

| Methane | CH₄ | 12.4 | 28 ghgprotocol.org |

| HFC-152a (1,1-Difluoroethane) | C₂H₄F₂ | 1.5 unfccc.int | 140 unfccc.int |

| HFC-134a (1,1,1,2-Tetrafluoroethane) | C₂H₂F₄ | 14.6 unfccc.int | 1300 unfccc.int |

| Perfluorobutane | C₄F₁₀ | 2600 | 7000 legislation.govt.nz |

Emerging Research Frontiers and Future Perspectives

Development of Novel Fluorination Methodologies

The introduction of fluorine into organic molecules is a cornerstone of modern chemistry, and the development of efficient and selective fluorination methods remains a high-priority research area. nih.gov Historically, the synthesis of alkyl fluorides like 2-fluorobutane has been achieved through various methods, each with its own advantages and limitations.

Traditional methods often involve the nucleophilic substitution of a leaving group in a precursor molecule. For instance, 2-butanol (B46777) can be fluorinated using reagents such as a poly(hydrogen fluoride) pyridine (B92270) complex or N,N-diethylaminohexafluoropropane. google.com Another established route is the treatment of 2-bromobutane (B33332) or a 2-(alkylsulfonyloxy)butane with an alkali metal fluoride (B91410), for example, potassium fluoride or cesium fluoride. google.com

Recent research has focused on creating more practical, safer, and highly selective fluorinating agents. A significant advancement is the development of stable, easy-to-handle N-F fluorinating agents, whose reactivity can be fine-tuned by modifying substituents on a pyridinium (B92312) nucleus. beilstein-journals.org These reagents overcome many of the challenges associated with traditional agents, such as toxicity, instability, and hygroscopicity. beilstein-journals.org Another green chemistry milestone is the synthesis of new fluorinating agents, such as R₄NF(HFIP)₃ complexes, from the common and inexpensive salt potassium fluoride (KF). shibaura-it.ac.jp This method provides a safer alternative with low hygroscopicity, making it suitable for broader applications, including electrochemical fluorination. shibaura-it.ac.jp

The challenge of site-selectivity in fluorination is a major focus, as controlling the precise location of the fluorine atom is crucial for synthesizing complex molecules. ucl.ac.uk Researchers are exploring radical fluorination reactions and transition-metal-mediated C-H bond fluorination to achieve this control. ucl.ac.uk

Table 1: Comparison of Selected Fluorination Methodologies

| Methodology | Precursor | Reagent(s) | Key Characteristics | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Butanol | Poly(hydrogen fluoride) pyridine complex | Established method for fluorinating alcohols. | google.com |

| Halide Exchange | 2-Bromobutane | Potassium Fluoride (KF) | Utilizes alkali metal fluorides. | google.com |

| Deoxyfluorination | 2-Butanol | N,N-diethylaminohexafluoropropane | Alternative to HF-based reagents. | google.com |

| N-F Reagents | Pyridine Derivatives | 10% F₂/N₂ with counteranion salts | Stable, tunable, and easy-to-handle electrophilic agents. | beilstein-journals.org |

| Ion-Exchange from KF | Quaternary Ammonium Bromides | Potassium Fluoride (KF) in HFIP | Green, safer method producing low-hygroscopicity reagents. | shibaura-it.ac.jp |

Exploration of Unconventional Reactivity Patterns

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which historically rendered alkyl fluorides like this compound relatively inert and of limited synthetic value compared to their chloro-, bromo-, and iodo-alkane counterparts. researchgate.net However, recent research is uncovering unconventional reactivity patterns and developing methods to harness the unique properties of the C-F bond.

Elimination reactions of this compound often proceed via the E1cb (Elimination Unimolecular Conjugate Base) mechanism when treated with a strong base. doubtnut.comdoubtnut.com This is attributed to fluorine being a poor leaving group, which favors the initial deprotonation to form a carbanion intermediate, followed by the departure of the fluoride ion. doubtnut.com Ab initio studies have shown that the regiochemistry of elimination reactions is closely related to the nature of the transition state, with E1cb-like reactions favoring the formation of the least-substituted alkene (1-butene), while E1-like reactions favor the most-substituted alkene (2-butene). acs.org

A significant breakthrough has been the development of methods to functionalize the exceptionally stable C-F bond under mild conditions. researchgate.net By using fluorophilic organoaluminum compounds, cryogenic C(sp³)–F bond cleavage can be achieved, allowing for high-yielding arylation, alkylation, alkenylation, and alkynylation reactions. researchgate.net This approach leverages the formation of the highly stable Aluminum-Fluorine (Al-F) bond as the thermodynamic driving force and displays remarkable chemoselectivity, tolerating many other functional groups that would typically react with organometallic reagents. researchgate.net This represents a reversal of long-standing reactivity patterns and opens up new avenues for using alkyl fluorides as building blocks in synthesis. researchgate.net

Table 2: Reactivity Patterns of this compound

| Reaction Type | Reagent(s) | Major Product(s) | Mechanism | Key Findings | Reference |

|---|---|---|---|---|---|

| Elimination | Alcoholic KOH | 1-Butene | E1cb | Favored due to poor leaving group (F⁻) and strong base. | doubtnut.com |

| Elimination | KNH₂ | 1-Butene | E1cb | Strong base promotes carbanion formation. | doubtnut.com |

| Elimination (Gas Phase) | Various Bases (F⁻, HO⁻, NH₂⁻ etc.) | 1-Butene or 2-Butene | E2 spectrum (E1cb-like to E1-like) | Regioselectivity depends on the nature of the nucleophile/base. | acs.org |

| C-F Functionalization | Organoaluminum Compounds | Arylated, alkylated, etc. butanes | Nucleophilic Substitution | Exploits Al-F bond stability; highly chemoselective. | researchgate.net |

Advanced Analytical Tool Development for this compound Analysis

The accurate identification and quantification of this compound and other fluorinated compounds are critical for research, development, and quality control. A suite of advanced analytical tools is employed for this purpose, with ongoing developments aimed at improving sensitivity, resolution, and efficiency.

Gas chromatography (GC) is a primary technique for analyzing volatile C4 fluoride compounds. researchgate.net Methods have been developed using GC coupled with a flame ionization detector (GC/FID), often in conjunction with gas chromatography/atomic emission detection (GC/AED) and gas chromatography/mass spectrometry (GC/MS) for unambiguous confirmation. researchgate.net Specific capillary columns, such as OV-225 and SE-54 connected in series, have been used to achieve effective separation of C4 fluoride isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for structural elucidation. In particular, ¹⁹F NMR is invaluable for the positive spectral identification of fluorinated analytes. The unique chemical shifts and coupling constants in ¹⁹F NMR provide detailed information about the electronic environment of the fluorine atom. Combining 1D and 2D ¹⁹F NMR techniques can resolve complex mixtures of fluorinated species that might otherwise go unreported.

In the context of process analytical technology (PAT), advanced HPLC-based systems are being developed for real-time, at-line analysis. sartorius.com While often applied to large biomolecules, the principles of using analytical chromatography columns, such as CIMac™ monoliths, for rapid, high-resolution separations can be adapted for monitoring reactions involving smaller fluoroorganic molecules, providing purity information in minutes. sartorius.com

Table 3: Analytical Techniques for this compound and Related Compounds

| Technique | Abbreviation | Application | Key Features | Reference |

|---|---|---|---|---|

| Gas Chromatography/Flame Ionization Detection | GC/FID | Quantitative analysis of C4 fluorides. | Used with calibration standards for quantification. | researchgate.net |

| Gas Chromatography/Mass Spectrometry | GC/MS | Confirmatory analysis and identification. | Provides molecular weight and fragmentation data. | researchgate.net |

| Gas Chromatography/Atomic Emission Detection | GC/AED | Element-specific detection. | Confirms the presence of fluorine. | researchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | ¹⁹F NMR | Structural elucidation and identification. | Highly sensitive to the fluorine environment; powerful for identifying novel species. | |

| High-Performance Liquid Chromatography | HPLC | At-line process monitoring and purification control. | Rapid, high-resolution separations. | sartorius.com |

Integration of Machine Learning and Artificial Intelligence in Fluorobutane Research

The intersection of machine learning (ML), artificial intelligence (AI), and chemistry is an emerging frontier with the potential to revolutionize molecular research. uni-muenster.de For fluorobutane and other fluoroorganics, these computational tools offer powerful new ways to predict properties, design syntheses, and analyze complex data.

ML models are increasingly being developed to predict molecular properties, which can accelerate the discovery of new functional molecules. nih.govmdpi.com For example, neural networks are being trained on chemical datasets to accurately estimate properties like maximum absorption and emission wavelengths of fluorophores, a task that is directly relevant to fluorinated compounds. nih.gov Such predictive models, part of the broader field of quantitative structure–activity relationship (QSAR) modeling, can screen virtual libraries of compounds, including fluorobutane derivatives, to identify candidates with desired characteristics before undertaking costly and time-consuming laboratory synthesis. mdpi.com